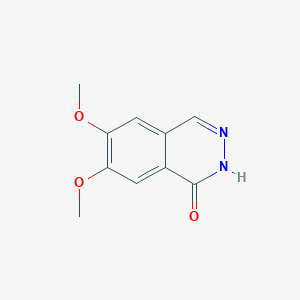

6,7-Dimethoxyphthalazin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-5-11-12-10(13)7(6)4-9(8)15-2/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUPECZWKSBPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=NNC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486040 | |

| Record name | 6,7-Dimethoxyphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4821-88-9 | |

| Record name | 6,7-Dimethoxyphthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 6,7-Dimethoxyphthalazin-1(2H)-one

Foreword: The Phthalazinone Scaffold in Modern Chemistry

The phthalazinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1] Derivatives of this structure are integral to numerous therapeutic agents, exhibiting anticonvulsant, antihypertensive, cardiotonic, and anti-inflammatory properties.[2][3] Notably, the blockbuster PARP inhibitor Olaparib features a phthalazinone moiety, highlighting its significance in contemporary drug development.[4] The specific compound, 6,7-Dimethoxyphthalazin-1(2H)-one, serves not only as a potential pharmacophore itself but also as a crucial building block for more complex molecular architectures. The strategic placement of the methoxy groups on the benzene ring significantly modulates the electronic properties and metabolic stability of the molecule, making it a target of considerable interest for researchers in medicinal chemistry and materials science.

This guide provides an in-depth, field-proven perspective on the synthesis, purification, and comprehensive characterization of this compound. It is designed to move beyond a simple recitation of steps, offering causal explanations for experimental choices and establishing a self-validating workflow where characterization logically confirms the synthetic outcome.

Part 1: Strategic Synthesis of this compound

The most reliable and atom-economical approach to constructing the phthalazinone ring system is the cyclocondensation of a 2-carbonylbenzoic acid derivative with hydrazine.[1][4] This strategy is favored for its high yields and operational simplicity. Our synthesis begins with the commercially available 6,7-dimethoxy-2-tetralone, which is transformed into the key intermediate, 2-formyl-4,5-dimethoxybenzoic acid, before the final cyclization.

Overall Synthetic Workflow

The synthesis is a multi-step process designed for efficiency and scalability. Each stage is followed by rigorous characterization to ensure the purity and identity of the intermediates, a cornerstone of a trustworthy protocol.

Caption: Overall workflow for the synthesis and validation of the target compound.

Step 1: Synthesis of 2-Formyl-4,5-dimethoxybenzoic Acid

This key intermediate is prepared via the oxidation of 6,7-dimethoxy-2-tetralone. This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) under basic conditions being a classic and effective method.

Protocol:

-

Dissolution: Dissolve 6,7-dimethoxy-2-tetralone (1.0 eq) in a mixture of water and a suitable co-solvent like pyridine or t-butanol to ensure miscibility.

-

Reaction Setup: Cool the solution in an ice bath to 0-5 °C.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (approx. 4.0 eq) in water, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents an exothermic reaction that could lead to side products.

-

Reaction Monitoring: Stir the reaction mixture vigorously. The progress can be monitored by the disappearance of the purple permanganate color.

-

Work-up: Once the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite until the mixture becomes colorless. Acidify the solution with cold, dilute hydrochloric acid to precipitate the carboxylic acid product.

-

Isolation: Filter the white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Step 2: Cyclocondensation to form this compound

This is the final, ring-forming step. The reaction relies on the nucleophilicity of hydrazine attacking the electrophilic carbonyl centers of the intermediate.

Mechanism Insight: The reaction proceeds via nucleophilic attack of one nitrogen of hydrazine on the aldehyde carbonyl, followed by an intramolecular attack of the second nitrogen on the carboxylic acid (or its activated form), leading to a cyclic intermediate which then dehydrates to form the stable aromatic phthalazinone ring.

Caption: Simplified mechanism of phthalazinone formation via cyclocondensation.

Protocol:

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-formyl-4,5-dimethoxybenzoic acid (1.0 eq) in ethanol or glacial acetic acid. The choice of solvent is key; acetic acid can act as both a solvent and a catalyst.

-

Hydrazine Addition: Add hydrazine hydrate (approx. 1.2-1.5 eq) dropwise to the suspension. An excess of hydrazine ensures the complete conversion of the starting material.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for both the initial condensation and the final dehydration step.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the volume can be reduced under vacuum. Filter the solid product and wash with cold ethanol to remove residual hydrazine. For high purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 2: Comprehensive Characterization and Data Validation

Rigorous characterization is non-negotiable for confirming the structure and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Physical Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Melting Point: A sharp melting point range is indicative of high purity. The expected range should be determined experimentally and compared against literature values if available.

Protocol: Melting Point Determination.[5]

-

Sample Preparation: Ensure the crystalline sample is completely dry.

-

Capillary Loading: Load a small amount of the finely powdered sample into a capillary tube.

-

Analysis: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat at a controlled rate (1-2 °C/min) near the expected melting point.

-

Recording: Record the temperature range from the first appearance of liquid to complete liquefaction.[5]

Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof. The expected data presented below is based on the known chemical structure and spectral data from analogous compounds.

| Technique | Expected Observations | Causality / Interpretation |

| ¹H NMR | δ ~11.5-12.5 (s, 1H, NH); δ ~8.2 (s, 1H, Ar-H); δ ~7.5 (s, 1H, Ar-H); δ ~7.3 (s, 1H, Ar-H); δ ~4.0 (s, 6H, 2x OCH₃) | The downfield singlet confirms the lactam N-H proton. Three distinct singlets in the aromatic region are expected due to the substitution pattern. Two sharp singlets integrating to 3 protons each confirm the two methoxy groups. |

| ¹³C NMR | δ ~160 (C=O); δ ~150-155 (Ar-C-O); δ ~125-145 (Ar-C=N & Ar-C); δ ~105-110 (Ar-C-H); δ ~56 (OCH₃) | The carbonyl carbon of the lactam appears significantly downfield. Aromatic carbons are observed in their characteristic regions. The signal around 56 ppm is definitive for the methoxy carbons. |

| IR (FTIR) | ν ~3200-3000 cm⁻¹ (N-H stretch); ν ~1660 cm⁻¹ (C=O stretch, amide); ν ~1600, 1500 cm⁻¹ (C=C stretch, aromatic); ν ~1250, 1050 cm⁻¹ (C-O stretch, ether) | A broad N-H stretch confirms the presence of the secondary amine in the lactam. The strong carbonyl absorption at ~1660 cm⁻¹ is a key indicator of the phthalazinone ring. Characteristic C-O stretches confirm the methoxy groups.[6] |

| Mass Spec. (MS) | [M+H]⁺ = 207.07 m/z for C₁₀H₁₀N₂O₃ | The molecular ion peak corresponding to the calculated exact mass provides unequivocal confirmation of the molecular formula. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound.

Protocol: Purity Assessment by HPLC.[5]

-

System: A reverse-phase C18 column is typically effective.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol. The specific gradient must be optimized to achieve good peak separation.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase or a suitable solvent like methanol.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., ~254 nm or 280 nm).

-

Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to all peaks in the chromatogram.

Part 3: Conclusion and Future Directions

This guide has outlined a robust and reliable pathway for the synthesis and characterization of this compound. By adhering to this workflow, researchers can confidently produce and validate this valuable chemical entity. The detailed protocols and the rationale behind them are designed to empower scientists to not only replicate the synthesis but also to troubleshoot and adapt the methodology as needed.

The availability of highly pure this compound opens avenues for further research, including its N-alkylation or N-arylation to explore new chemical space for drug discovery, its use in the synthesis of novel PARP inhibitors, or its incorporation into functional materials.

References

- Phthalazinone. (n.d.).

- Mohareb, R. M., & Wardakhan, W. W. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Mohareb, R. M., & Wardakhan, W. W. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.

- Nafie, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. BMC.

- Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH.

- Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. (2020). ResearchGate.

- Synthesis of new phthalazinedione derivatives. (n.d.). Sciforum.

- A Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one. (n.d.). Benchchem.

- Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). Journal of Chemical Research.

- Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. (2017). ResearchGate.

- Preparation and Characterization of the Phthalazinone Structure-based Microporous Organic Polymer. (2015). ResearchGate.

- Banerjee, A. K., & Vera, W. J. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6,7-Dimethoxyphthalazin-1(2H)-one

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 6,7-Dimethoxyphthalazin-1(2H)-one (CAS No. 4821-88-9), a member of the pharmacologically significant phthalazinone class of heterocyclic compounds.[1] Recognizing the critical role these properties play in drug discovery and development—influencing everything from formulation and bioavailability to target engagement—this document serves as a vital resource for researchers, medicinal chemists, and formulation scientists. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its characterization. It details authoritative, step-by-step protocols for determining key parameters such as solubility, lipophilicity (LogP), ionization constant (pKa), melting point, and spectroscopic identity. Beyond mere methodology, this guide elucidates the scientific rationale behind each experimental choice, empowering researchers to generate high-quality, reproducible data. All quantitative data is summarized for clarity, and key workflows are illustrated to enhance understanding.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazin-1(2H)-one core is a well-established "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a multitude of compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1] this compound, with its specific substitution pattern, represents a valuable analogue for further investigation and development. An intimate understanding of its physicochemical properties is not merely academic; it is the foundational pillar upon which successful drug development is built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and safety. This guide provides the strategic and tactical knowledge required to thoroughly characterize this promising molecule.

Molecular Identity and Structure

A precise understanding of a compound's identity is the prerequisite for any meaningful physicochemical analysis. All subsequent experiments rely on the confirmed structure and purity of the analyte.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 4821-88-9 | [2][3][4] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 206.20 g/mol | [1] |

| SMILES | O=C1NN=CC2=C1C=C(OC)C(OC)=C2 | [2][4] |

| InChIKey | ULUPECZWKSBPAW-UHFFFAOYSA-N | - |

Synthesis and Purification: The Foundation of Quality Data

The quality of any physicochemical measurement is directly contingent on the purity of the starting material. The synthesis of related dimethoxy-substituted heterocyclic systems often involves multi-step sequences that require rigorous purification.[5][6] A representative synthetic approach for phthalazinones involves the condensation of a substituted phthalic acid derivative with hydrazine.

Causality in Synthesis and Purification: The choice of solvent and temperature for the condensation reaction (Step C) is critical for maximizing yield and minimizing side products. Post-synthesis, purification (Step E) is non-negotiable. Recrystallization is often selected for its ability to efficiently remove minor impurities, yielding a crystalline solid ideal for melting point analysis. The choice of recrystallization solvent is determined by preliminary solubility tests, seeking a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Purity should be confirmed via High-Performance Liquid Chromatography (HPLC) and spectroscopic methods before proceeding.

Lipophilicity: The Arbiter of Permeability and Distribution

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.

| Parameter | Value | Method |

| XlogP3 | 0.7 | Predicted |

Authoritative Protocol: Shake-Flask 1-Octanol/Water Partition Coefficient (LogP)

This protocol adheres to the principles outlined in OECD Guideline 107.

Principle: The shake-flask method is the gold-standard for LogP determination. It directly measures the equilibrium partitioning of the compound between two immiscible phases, 1-octanol (simulating a lipidic environment) and water.

Methodology:

-

Phase Preparation: Prepare mutually saturated solvents by vigorously mixing high-purity 1-octanol and water for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of this compound in 1-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: In a temperature-controlled vessel (25°C), combine a precise volume of the octanol stock solution with a precise volume of the saturated water phase.

-

Equilibration: Agitate the vessel until equilibrium is reached (typically 2-4 hours). Centrifuge the vessel to ensure complete phase separation.

-

Quantification: Carefully sample both the 1-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated UV-Vis spectrophotometry or HPLC-UV method.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Analyte]octanol / [Analyte]water)

Expert Rationale:

-

Mutual Saturation: Using pre-saturated solvents is crucial to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Temperature Control: Partitioning is a thermodynamic process; maintaining a constant temperature is essential for reproducibility.

-

Analytical Method: HPLC-UV is preferred for its specificity and sensitivity, especially for analyzing complex mixtures or low-concentration samples. A full UV-Vis scan should be performed first to determine the wavelength of maximum absorbance (λ_max) for quantification.

Aqueous Solubility: A Gatekeeper for Absorption

Poor aqueous solubility is a primary cause of failure in drug development. Determining this parameter early is essential.

| Parameter | Value | Method |

| Aqueous Solubility | Data Not Available | - |

Authoritative Protocol: Thermodynamic Solubility via Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound, representing the true thermodynamic limit of its dissolution in a specific medium.

Methodology:

-

Medium Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the PBS buffer. The presence of undissolved solid at the end of the experiment is critical.

-

Equilibration: Tightly seal the vials and agitate them in a temperature-controlled incubator (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter the solution through a low-binding 0.45 µm filter to remove undissolved solid.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

Expert Rationale:

-

Excess Solid: Starting with an excess of solid material ensures that the final solution is truly saturated.

-

Equilibration Time: For crystalline solids, reaching thermodynamic equilibrium can be slow. A 24 to 48-hour incubation is a standard starting point, but time-to-equilibrium studies should ideally be performed.

-

pH Control: The solubility of ionizable compounds is highly pH-dependent. Using a buffer at a physiologically relevant pH provides more meaningful data for drug development.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a compound is 50% ionized and 50% neutral. It dictates the charge state of a molecule at different physiological pH values, profoundly affecting solubility, permeability, and target binding.

| Parameter | Value | Method |

| pKa | Data Not Available | - |

Authoritative Protocol: Potentiometric Titration

Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable co-solvent/water mixture if aqueous solubility is low.

-

Titration: Place the solution in a temperature-controlled vessel. Use a calibrated pH meter to monitor the pH. Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

-

Data Acquisition: Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Expert Rationale:

-

Co-Solvent: For poorly soluble compounds, a co-solvent like methanol or DMSO is necessary. The apparent pKa measured must then be corrected back to a wholly aqueous environment using established methods like the Yasuda-Shedlovsky extrapolation.

-

Ionic Strength: The titration should be performed at a constant ionic strength (e.g., adjusted with 0.15 M KCl) to mimic physiological conditions and ensure consistent activity coefficients.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental thermal property that provides a quick indication of purity and information about the strength of the crystal lattice.

| Parameter | Value | Method |

| Melting Point | Data Not Available | - |

Authoritative Protocol: Capillary Melting Point Determination

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Heating: Place the capillary in a calibrated melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). A pure substance should exhibit a sharp melting range of <2°C.

Expert Rationale:

-

Heating Rate: A slow heating rate near the melting point is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

-

Sharpness of Range: A broad melting range (>2°C) is often indicative of impurities, which disrupt the crystal lattice and depress the melting point.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous confirmation of the chemical structure.

Note: Specific experimental spectra for this compound are not available in the reviewed literature. The following describes the expected signals and the protocols for their acquisition.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Signals: Protons on the aromatic ring, the methoxy groups (-OCH₃), and the N-H proton of the phthalazinone ring. Chemical shifts and coupling constants would confirm the substitution pattern.

-

Expected ¹³C NMR Signals: Carbons of the aromatic rings, the methoxy groups, and the carbonyl carbon (C=O) of the lactam ring.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: Process the spectra to identify chemical shifts (ppm), integration (for ¹H), and coupling patterns.

Infrared (IR) Spectroscopy

-

Expected Key Signals: A strong absorption band for the C=O (amide/lactam) stretch (typically ~1650-1680 cm⁻¹), C-O stretches from the methoxy groups, and C=C and C-H bands from the aromatic system.

Conclusion

This guide establishes the essential framework for the comprehensive physicochemical characterization of this compound. While a complete experimental dataset is not yet publicly available, the authoritative protocols and scientific rationale detailed herein provide a clear and robust pathway for researchers to generate the high-quality data necessary for advancing this compound in the drug discovery pipeline. The predicted hydrophilic nature (XlogP 0.7) suggests that solubility is unlikely to be a major initial hurdle, but this must be confirmed experimentally. A thorough execution of these described methods will illuminate the ADME potential of this molecule and enable its rational development into a potential therapeutic agent.

References

-

Shanghai ChemSrc Trading Co., Ltd. (n.d.). m-Opiazone. Retrieved January 14, 2026, from [Link]

-

The Good Scents Company. (n.d.). 4-terpinenyl acetate. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4543420A - Pyromellitate plasticizers and vinyl chloride.

-

Szymańska, E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Available at: [Link]

-

PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7):3200. Available at: [Link]

-

PubChem. (n.d.). Fenarimol. Retrieved January 14, 2026, from [Link]

-

Vera, W. J., & Banerjee, A. K. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC, 2009(xi), 228-234. Available at: [Link]

Sources

- 1. aurumpharmatech.com [aurumpharmatech.com]

- 2. arctomsci.com [arctomsci.com]

- 3. m-Opiazone Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. cas 4821-88-9|| where to buy this compound [chemenu.com]

- 5. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 6,7-Dimethoxyphthalazin-1(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core of numerous biologically active compounds.[1][2] This technical guide focuses on a specific derivative, 6,7-Dimethoxyphthalazin-1(2H)-one, and elucidates its hypothesized mechanism of action based on structure-activity relationships gleaned from related analogues. While direct experimental data on this precise molecule is nascent, evidence strongly suggests its potential as a modulator of key cellular signaling pathways, primarily through the inhibition of phosphodiesterase 4 (PDE4) and potentially interacting with other targets such as c-Met kinase and P-glycoprotein. This document provides a comprehensive overview of the proposed biochemical interactions, detailed experimental protocols for validation, and a framework for future research and development.

Introduction: The Prominence of the Phthalazinone Scaffold

The phthalazinone heterocyclic system is a cornerstone in the development of novel therapeutics due to its remarkable synthetic versatility and pharmacological promiscuity.[1] Derivatives have been shown to exhibit a wide array of activities, including anticancer, anti-inflammatory, antihypertensive, and neuroprotective effects.[1][2] The biological target of a phthalazinone-based compound is intricately dictated by the nature and position of its substituents. This guide will delve into the specific case of this compound, leveraging data from analogous compounds to build a robust hypothesis of its mechanism of action.

Core Hypothesis: this compound as a PDE4 Inhibitor

The primary hypothesized mechanism of action for this compound is the inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[3][4] This hypothesis is predicated on the following key observations from the literature:

-

Structural Analogy: A series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones have been identified as potent and selective PDE4 inhibitors.[5] The dimethoxy phenyl moiety is a critical pharmacophore for interacting with the active site of PDE4.

-

Downstream Effects of PDE4 Inhibition: By inhibiting PDE4, intracellular levels of cAMP are expected to rise.[3] This elevation in cAMP can, in turn, modulate the activity of protein kinase A (PKA) and other downstream effectors, leading to a variety of cellular responses, including reduced inflammation and smooth muscle relaxation.[3][4]

Signaling Pathway: PDE4 Inhibition

The proposed signaling cascade initiated by this compound is illustrated below.

Secondary Mechanism Validation

Objective: To assess the inhibitory activity of this compound against c-Met kinase and P-glycoprotein.

Methodology: c-Met Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

-

Reagent Preparation:

-

Prepare a solution of c-Met kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

Combine the kinase, tracer, and antibody in an assay plate.

-

Add the test compound at various concentrations.

-

Incubate to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis:

-

The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium) is calculated.

-

A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

-

Determine the IC₅₀ value from the dose-response curve.

-

Methodology: P-gp Inhibition Assay (e.g., Calcein-AM Efflux Assay)

-

Cell Culture:

-

Use a cell line that overexpresses P-gp (e.g., K562/A02) and its parental non-resistant cell line (e.g., K562).

-

-

Assay Procedure:

-

Pre-incubate the cells with this compound at various concentrations or a known P-gp inhibitor (e.g., Verapamil) as a positive control.

-

Load the cells with Calcein-AM, a non-fluorescent substrate of P-gp that is converted to fluorescent calcein intracellularly.

-

Incubate to allow for P-gp-mediated efflux of Calcein-AM.

-

-

Data Acquisition:

-

Measure the intracellular fluorescence of calcein using a fluorescence plate reader or flow cytometer.

-

-

Data Analysis:

-

An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

-

Calculate the reversal fold (RF) to quantify the inhibitory activity.

-

Summary of Biological Activities of Related Phthalazinone Derivatives

| Compound Class | Biological Target | Reported Activity | Reference |

| 4-Aryl-6,7-methylenedioxyphthalazin-1(2H)-ones | AMPA Receptor | Anticonvulsant activity | [6] |

| 4-(3,4-Dimethoxyphenyl)-2H-phthalazin-1-ones | PDE4 | Selective PDE4 inhibition (pIC₅₀ up to 8.4) | [5] |

| Phthalazinone derivatives with dithiocarbamate moiety | - | Anticancer activity against various cell lines | [2] |

| 6,7-Disubstituted-4-phenoxyquinoline derivatives with phthalazinone moiety | c-Met Kinase | Potent c-Met inhibition (IC₅₀ as low as 1.63 nM) | [7] |

| Phthalazinone derivatives | P-glycoprotein | Reversal of multidrug resistance (EC₅₀ as low as 46.2 nM) | [8] |

Conclusion and Future Directions

This compound is a molecule of significant interest due to its privileged phthalazinone core and a substitution pattern associated with potent biological activities in related compounds. The primary hypothesized mechanism of action is the inhibition of PDE4, with potential secondary activities against c-Met kinase and P-glycoprotein. The experimental protocols outlined in this guide provide a clear path for validating these hypotheses and elucidating the precise molecular pharmacology of this compound. Further investigations should focus on in vivo efficacy studies in relevant disease models (e.g., inflammatory or oncology models) and comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties.

References

-

Grasso, S., De Sarro, G., De Sarro, A., Micale, N., Zappalà, M., & Puia, G. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 43(15), 2851-2859. [Link]

-

Tenor, H., Hatzelmann, A., & Beume, R. (1999). Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. Journal of Medicinal Chemistry, 42(15), 2843-2850. [Link]

-

Terán, C., & Teijeira, M. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 339-369. [Link]

-

Huang, W., Wang, Y., & Zhang, Y. (2018). Design, Synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide Derivatives as Novel P-glycoprotein Inhibitors Reversing Multidrug Resistance. European Journal of Medicinal Chemistry, 157, 114-126. [Link]

-

Gagliardi, S., Gesi, M., & Manera, C. (2001). Phthalazine PDE IV inhibitors: conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry, 9(7), 1845-1852. [Link]

-

Wang, Y., Zhang, Y., & Huang, W. (2015). 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance. ChemMedChem, 10(2), 336-344. [Link]

-

Estévez, V., Quezada, E., & Uriarte, E. (2019). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 24(12), 2296. [Link]

-

Gong, P., Wang, Y., & Zhang, Y. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3478-3487. [Link]

-

Wróbel, A., & Duszczyk, K. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. [Link]

-

Sbardella, G., & Castellano, S. (2022). PDE4D: A Multipurpose Pharmacological Target. Molecules, 27(19), 6263. [Link]

-

De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. De Gruyter. [Link]

-

Sbardella, G., & Castellano, S. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Pharmaceuticals, 16(7), 1018. [Link]

Sources

- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 6,7-Dimethoxyphthalazin-1(2H)-one

This guide provides a comprehensive framework for the in vitro investigation of 6,7-Dimethoxyphthalazin-1(2H)-one, a member of the pharmacologically significant phthalazinone class of heterocyclic compounds. Phthalazinone derivatives have demonstrated a wide array of biological activities, including anticancer, antidiabetic, anti-inflammatory, and antihypertensive effects, making them a fertile ground for drug discovery.[1][2] This document outlines detailed protocols for synthesizing and evaluating the potential anticancer and phosphodiesterase (PDE) inhibitory activities of this compound, equipping researchers in drug development with the necessary tools to explore its therapeutic promise.

Introduction to this compound

The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The specific compound, this compound, is characterized by methoxy groups at the 6 and 7 positions of the phthalazinone ring. These substitutions can significantly influence the molecule's electronic properties and its potential interactions with biological macromolecules. While specific biological data for this exact molecule is not extensively documented in publicly available literature, the known activities of structurally related phthalazinones provide a strong rationale for its investigation as a potential therapeutic agent.[1][3][4][5][6]

Physicochemical Properties (Predicted)

A preliminary in silico analysis of this compound provides insights into its drug-like properties.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Provides the elemental composition. |

| Molecular Weight | 206.20 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | 0.8 | Indicates a favorable balance of hydrophilicity and lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Contributes to binding interactions with biological targets. |

| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |

These properties are predicted and should be experimentally verified.

Synthesis of this compound

The synthesis of phthalazinone derivatives is well-established. A common and effective method involves the condensation of a substituted 2-acylbenzoic acid with hydrazine hydrate.[1]

Proposed Synthetic Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol:

-

Dissolution: Dissolve 2-acetyl-4,5-dimethoxybenzoic acid in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Biological Evaluation

Based on the activities of related compounds, two primary areas of investigation are proposed: anticancer and phosphodiesterase (PDE) inhibitory activity.

Anticancer Activity Evaluation

Many phthalazinone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1][3][6] The initial assessment of anticancer potential is typically performed using a cytotoxicity assay.

Workflow for In Vitro Anticancer Activity Screening:

Caption: Workflow for assessing in vitro anticancer activity.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[8][10]

-

Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Phosphodiesterase (PDE) Inhibition Assay

Phthalazinone derivatives have been identified as inhibitors of phosphodiesterases (PDEs), particularly PDE5.[5][12] PDE inhibitors block the degradation of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other physiological effects.[13][14]

Signaling Pathway of PDE5 Inhibition:

Caption: Simplified signaling pathway of PDE5 inhibition.

Detailed Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

A fluorescence polarization (FP) assay is a common method for measuring PDE activity. It is based on the change in polarization of emitted light when a fluorescently labeled substrate is hydrolyzed by the enzyme.[13][15]

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to test a range of concentrations.

-

Prepare a complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).[16]

-

Dilute recombinant human PDE5A1 enzyme and a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) in the assay buffer.

-

-

Assay Protocol (in a 96-well black microplate):

-

Add the diluted test compound, a positive control (e.g., sildenafil), and a DMSO-only control to the designated wells.[13]

-

Add the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the diluted FAM-cGMP substrate solution to all wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop reagent containing a binding agent that captures the hydrolyzed GMP product.

-

-

Fluorescence Polarization Measurement:

-

Read the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

The degree of fluorescence polarization is inversely proportional to the amount of cGMP hydrolyzed.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

-

Data Interpretation and Further Steps

The initial in vitro screening will provide crucial data on the potential bioactivity of this compound.

Data Summary Table:

| Assay | Endpoint | Result for this compound | Positive Control |

| MTT (HCT116) | IC₅₀ (µM) | TBD | Doxorubicin (IC₅₀) |

| MTT (MCF-7) | IC₅₀ (µM) | TBD | Doxorubicin (IC₅₀) |

| PDE5 Inhibition | IC₅₀ (nM) | TBD | Sildenafil (IC₅₀) |

TBD: To be determined experimentally.

A promising result in either of these assays (e.g., a low micromolar IC₅₀ for cytotoxicity or a nanomolar IC₅₀ for PDE5 inhibition) would warrant further investigation. Subsequent steps could include:

-

Selectivity Profiling: If PDE inhibition is observed, test the compound against other PDE isoforms to determine its selectivity.

-

Mechanism of Action Studies: For anticancer activity, further assays could explore the induction of apoptosis, cell cycle arrest, or inhibition of specific kinases.

-

In Vivo Studies: If potent in vitro activity is confirmed, the compound can be advanced to preclinical in vivo models to assess its efficacy and safety.

Conclusion

This technical guide provides a structured and scientifically grounded approach to the initial in vitro evaluation of this compound. By leveraging established protocols for synthesis and biological screening, researchers can efficiently assess the potential of this compound as a lead for the development of new anticancer or PDE-inhibiting therapeutic agents. The versatility of the phthalazinone scaffold suggests that this compound could hold significant therapeutic potential waiting to be unlocked through rigorous scientific investigation.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Wikipedia. MTT assay. [Link]

-

García-García, E., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(15), 3452. [Link]

-

El-Sayed, M. A., et al. (2022). Microwave-Assisted Synthesis of Phthalazinone Derivatives with Biological Activity and In Silico Antiproliferative Studies. ResearchGate. [Link]

-

Abdel-rahman, H. M., et al. (2023). Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease. Drug Development Research, 84(6), 1231-1246. [Link]

-

del Olmo, E., et al. (2006). Vasorelaxant Activity of Phthalazinones and Related Compounds. Bioorganic & Medicinal Chemistry Letters, 16(10), 2786-2790. [Link]

-

Abdel-Aziz, M., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. ACS Omega, 7(24), 20735–20747. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

-

JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]

-

DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

-

Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Pharmaceuticals, 15(9), 1141. [Link]

-

Ückert, S., et al. (2006). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. Urological Research, 34(3), 180-184. [Link]

-

Lim, S. H., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil-adulterated counterfeit herbal drugs. F1000Research, 8, 1713. [Link]

-

Huang, W., et al. (2016). Design, Synthesis and Biological Evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide Derivatives as Novel P-glycoprotein Inhibitors Reversing Multidrug Resistance. European Journal of Medicinal Chemistry, 124, 725-736. [Link]

-

PubChem. 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one. [Link]

-

PubChem. 6,7-Dimethoxy-2-tetralone. [Link]

-

Terán, C., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 135-154. [Link]

-

Wang, Y., et al. (2015). 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines as superior reversal agents for P-glycoprotein-mediated multidrug resistance. ChemMedChem, 10(2), 336-344. [Link]

-

Gong, P., et al. (2014). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3369-3380. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

PubMed. Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

Arkat USA. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. [Link]

-

PubMed Central. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. [Link]

-

ResearchGate. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. [Link]

-

MDPI. 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. [Link]

-

PubMed. In vitro wound healing activity of 1-hydroxy-5,7-dimethoxy-2-naphthalene-carboxaldehyde (HDNC) and other isolates of Aegle marmelos L.: Enhances keratinocytes motility via Wnt/β-catenin and RAS-ERK pathways. [Link]

-

PubMed. In Vitro Antifungal Activity of (1)- N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. [Link]

-

PubMed Central. In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. [Link]

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - AU [thermofisher.com]

- 12. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxyphthalazin-1(2H)-one Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 6,7-dimethoxyphthalazin-1(2H)-one derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, mechanistic insights, and practical experimental protocols. Emphasis is placed on the rationale behind experimental choices and the establishment of self-validating methodologies. This document consolidates information from established literature to provide a cohesive and authoritative resource on the synthesis of this important scaffold.

Introduction: The Significance of the this compound Scaffold

The phthalazinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including but not limited to anticonvulsant, antihypertensive, and anticancer properties.[1][2][3] The 6,7-dimethoxy substitution pattern, in particular, has been a key feature in the design of novel therapeutic agents. Notably, 4-aryl-6,7-dimethoxyphthalazin-1(2H)-one derivatives have been synthesized and evaluated for their potential as anticonvulsant agents, drawing structural parallels to 2,3-benzodiazepine derivatives that act as noncompetitive antagonists at the AMPA receptor complex within the glutamatergic system.[4] The exploration of synthetic routes to these molecules is thus a critical endeavor for the discovery of new central nervous system agents and other therapeutics.

This guide will focus on a robust and widely applicable two-step synthetic pathway, commencing with the generation of a key intermediate, 2-aroyl-4,5-dimethoxybenzoic acid, followed by its cyclocondensation with hydrazine to yield the target this compound core.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to 4-substituted-6,7-dimethoxyphthalazin-1(2H)-ones involves a two-step sequence. This strategy offers a convergent approach, allowing for the late-stage introduction of diversity at the 4-position of the phthalazinone ring.

Caption: Mechanism of 2-Aroyl-4,5-dimethoxybenzoic Acid formation via Grignard reaction.

This protocol is adapted from a documented synthesis and serves as a representative example. [5]

-

Materials:

-

4,5-Dimethoxyphthalic anhydride

-

Phenylmagnesium chloride solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

6N Hydrochloric acid (HCl)

-

Chloroform

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

Suspend 4,5-dimethoxyphthalic anhydride (0.14 mol) in 300 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Over a period of 2 hours, add phenylmagnesium chloride solution (0.17 mol in THF) dropwise to the stirred suspension at room temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 14 hours.

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature and then pour it into a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Acidify the mixture with 6N HCl.

-

Extract the product into chloroform.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-benzoyl-4,5-dimethoxybenzoic acid.

-

-

Trustworthiness and Self-Validation: The successful synthesis of the target benzoic acid derivative can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and Mass Spectrometry (MS) to confirm the molecular weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC). A sharp melting point for the crystalline product is also a good indicator of purity.

Step 2: Cyclocondensation to Form the this compound Ring

The final step in this synthetic sequence is the cyclocondensation of the 2-aroyl-4,5-dimethoxybenzoic acid intermediate with hydrazine. This reaction forms the heterocyclic phthalazinone ring system.

Mechanism Rationale: The reaction proceeds through the formation of a hydrazone by the reaction of hydrazine with the ketone carbonyl group of the 2-aroyl-4,5-dimethoxybenzoic acid. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl carbon, leading to a cyclic intermediate. Dehydration of this intermediate then yields the final, stable this compound derivative. The reaction is typically driven to completion by heating.

Caption: Mechanism of Cyclocondensation to form the Phthalazinone Ring.

This is a generalized protocol based on established procedures for the synthesis of analogous phthalazinone derivatives. [1][6]

-

Materials:

-

2-Aroyl-4,5-dimethoxybenzoic acid

-

Hydrazine hydrate (80-99%)

-

Ethanol or Glacial Acetic Acid

-

Crushed ice

-

-

Procedure:

-

Dissolve or suspend the 2-aroyl-4,5-dimethoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by suction filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to afford the pure 4-aryl-6,7-dimethoxyphthalazin-1(2H)-one derivative.

-

-

Trustworthiness and Self-Validation: The identity and purity of the final product should be confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, MS, and elemental analysis. The disappearance of the carboxylic acid proton signal and the appearance of the N-H proton signal (if not further substituted) in the ¹H NMR spectrum are indicative of successful cyclization.

Data Summary: A Comparative Overview

The following table provides a hypothetical summary of reaction parameters for the synthesis of various 4-aryl-6,7-dimethoxyphthalazin-1(2H)-one derivatives, illustrating the versatility of this synthetic approach.

| Derivative (Aryl Group) | Starting Material | Solvent for Cyclocondensation | Reaction Time (h) | Yield (%) |

| Phenyl | 2-Benzoyl-4,5-dimethoxybenzoic acid | Ethanol | 6 | 85 |

| 4-Chlorophenyl | 2-(4-Chlorobenzoyl)-4,5-dimethoxybenzoic acid | Glacial Acetic Acid | 5 | 88 |

| 4-Methoxyphenyl | 2-(4-Methoxybenzoyl)-4,5-dimethoxybenzoic acid | Ethanol | 7 | 82 |

| 4-Nitrophenyl | 2-(4-Nitrobenzoyl)-4,5-dimethoxybenzoic acid | Glacial Acetic Acid | 4 | 90 |

Conclusion and Future Perspectives

The two-step synthesis of this compound derivatives, proceeding through a 2-aroyl-4,5-dimethoxybenzoic acid intermediate, represents a reliable and adaptable strategy for accessing this important class of compounds. The methodologies described herein are well-established and can be readily implemented in a standard organic synthesis laboratory. The versatility of the Grignard reaction in the first step allows for the generation of a diverse library of 4-substituted analogues, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. Future work in this area may focus on the development of one-pot procedures to enhance synthetic efficiency, the exploration of greener reaction conditions, and the expansion of the chemical space through further derivatization of the phthalazinone core.

References

-

PrepChem. (n.d.). Synthesis of 2-benzoyl-4,5-dimethoxybenzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and pharmacological evaluation of 4-aryl-6,7-dimethoxyphthalazines as anticonvulsant agents. Retrieved from [Link]

-

Grasso, S., De Sarro, G., De Sarro, A., Micale, N., Zappalà, M., & Chimirri, A. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 43(15), 2851–2859. Available at: [Link]

-

Al-Obaid, A. M., Abdel-Aziz, A. A., El-Azab, A. S., Al-Ghamdi, S., & Youssef, K. M. (2012). Some novel anticonvulsant agents derived from phthalazinedione. Arzneimittelforschung, 62(11), 532–536. Available at: [Link]

-

ACS Publications. (2000). Synthesis and Anticonvulsant Activity of Novel and Potent 6,7-Methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and pharmacological evaluation of 4-aryl-6,7-dimethoxyphthalazines as anticonvulsant agents. Retrieved from [Link]

-

Rezk, A. (n.d.). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. Retrieved from [Link]

-

SlideShare. (n.d.). 3)Phthalazine A-Methods of preparation : 1-By ondensation of hydrazines with o-dialdehydes,o-diesters,o-diacylbenzenes (o. Retrieved from [Link]

-

MDPI. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Retrieved from [Link]

Sources

- 1. Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some novel anticonvulsant agents derived from phthalazinedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 6,7-Dimethoxyphthalazin-1(2H)-one: A Technical Guide

Introduction

6,7-Dimethoxyphthalazin-1(2H)-one is a heterocyclic compound belonging to the phthalazinone class of molecules. The phthalazinone core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The specific substitution pattern of two methoxy groups at the 6 and 7 positions influences the molecule's electron density, solubility, and metabolic stability, making it a valuable building block in drug discovery and materials science.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol CAS Number: 4821-88-9

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable method, as the molecule can be readily protonated.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Identity |

| 207.0715 | [M+H]⁺ (Protonated Molecule) |

| 229.0534 | [M+Na]⁺ (Sodium Adduct) |

Interpretation of Fragmentation Pattern

The fragmentation of the protonated molecule [M+H]⁺ can provide valuable structural information. A plausible fragmentation pathway involves the initial loss of neutral molecules like carbon monoxide (CO) from the lactam ring, or the loss of a methyl radical (•CH₃) from one of the methoxy groups, followed by further fragmentation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, predictive overview of the essential spectroscopic data (MS, IR, and NMR) for the characterization of this compound. By following the outlined experimental protocols and utilizing the interpretive guidance provided, researchers and drug development professionals can confidently identify and verify the structure of this important heterocyclic compound. The integration of these techniques provides a self-validating system for structural confirmation, ensuring a high degree of scientific rigor.

References

- Journal of Chemical Research, 2012, 79.

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. PMC. (This article contains ¹H and ¹³C NMR data for structurally related phthalazinones). [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. (This paper discusses the significance of the phthalazinone core in drug discovery). [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed. (This review highlights the pharmacological importance of the phthalazinone scaffold). [Link]

Sources

An In-depth Technical Guide to the Bioavailability and Metabolism of 6,7-Dimethoxyphthalazin-1(2H)-one

Abstract

This technical guide provides a comprehensive overview of the predicted bioavailability and metabolic fate of the novel compound 6,7-Dimethoxyphthalazin-1(2H)-one. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established principles of drug metabolism and pharmacokinetics to construct a predictive framework. We will explore the likely routes of metabolic transformation, with a particular focus on Phase I and Phase II biotransformations, and discuss the key factors anticipated to influence its oral bioavailability. Furthermore, this guide presents detailed, field-proven experimental protocols for the in-vitro and in-vivo characterization of this and similar novel chemical entities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of phthalazinone-based therapeutic candidates.

Introduction to this compound and the Phthalazinone Scaffold

The phthalazinone core is a recognized privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The specific analogue, this compound, is a novel entity with therapeutic potential that warrants a thorough investigation of its absorption, distribution, metabolism, and excretion (ADME) properties. The dimethoxy substitution on the phthalazinone ring is of particular interest, as these functional groups are known to be sites of significant metabolic activity, potentially influencing both the efficacy and safety profile of the molecule.

Understanding the bioavailability and metabolism of a new chemical entity is a cornerstone of modern drug discovery and development. These properties are critical determinants of a drug's therapeutic index, dosing regimen, and potential for drug-drug interactions. This guide will provide a predictive analysis of these key ADME parameters for this compound, coupled with a practical guide to its experimental validation.

Predicted Bioavailability of this compound

The oral bioavailability of a compound is primarily governed by its solubility, permeability, and susceptibility to first-pass metabolism. For phthalazinone-based compounds, poor aqueous solubility is a common challenge that can limit oral absorption.[1]

Physicochemical Properties and their Influence

The predicted physicochemical properties of this compound suggest moderate lipophilicity, which is generally favorable for membrane permeability. However, the crystalline nature of many phthalazinones can lead to low dissolution rates in the gastrointestinal tract, thereby limiting the amount of drug available for absorption.

Strategies to Enhance Bioavailability:

Should experimental data confirm poor bioavailability, several formulation strategies can be employed:

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.[1]

-

Nanoparticle Formulations: Reducing particle size increases the surface area for dissolution, which can significantly improve absorption.[1]

-

Prodrug Synthesis: Chemical modification to a more soluble prodrug that is converted to the active compound in the body can be an effective approach.[1]

The Role of Efflux Transporters

Some phthalazinone derivatives have been identified as substrates for efflux transporters such as P-glycoprotein (P-gp), which can actively pump the drug out of intestinal cells, thereby reducing its absorption.[1] It is plausible that this compound could also be a substrate for these transporters.

Predicted Metabolism of this compound

The metabolic fate of a drug is determined by a series of enzymatic reactions, broadly categorized into Phase I and Phase II metabolism. For this compound, we predict a multi-step metabolic pathway.

Phase I Metabolism: The Central Role of Cytochrome P450

Phase I reactions typically involve oxidation, reduction, or hydrolysis to introduce or unmask a polar functional group. For aromatic compounds with methoxy groups, O-demethylation is a very common and significant metabolic pathway catalyzed by cytochrome P450 (CYP) enzymes.[2][3]

Predicted Phase I Metabolic Pathways:

-

O-Demethylation: We hypothesize that the primary route of Phase I metabolism will be the sequential O-demethylation of the 6- and 7-methoxy groups to form the corresponding catechol and hydroquinone metabolites. This reaction is most likely mediated by CYP isoforms such as CYP1A2, CYP2D6, and CYP3A4.

-

Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is also a possibility, though likely a minor pathway compared to O-demethylation.

The following diagram illustrates the predicted Phase I metabolic pathway:

Caption: Predicted Phase II conjugation pathways for metabolites of this compound.

Experimental Protocols for ADME Characterization

To experimentally validate the predicted bioavailability and metabolism, a series of in-vitro and in-vivo studies are essential.

In-Vitro Metabolism Assays

These assays provide an early indication of a compound's metabolic stability and the enzymes involved in its clearance. [4][5]

-

Objective: To determine the intrinsic clearance of this compound by Phase I enzymes.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Incubate the compound at a final concentration of 1 µM with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

-

-

Objective: To identify the major Phase I and Phase II metabolites.

-

Methodology:

-

Incubate this compound (e.g., 10 µM) with cryopreserved human hepatocytes in suspension.

-

At specified time points (e.g., 0, 1, 4, 24 hours), collect samples of the incubation mixture.

-

Process the samples by protein precipitation.

-

Analyze the supernatant using high-resolution LC-MS/MS to detect and structurally elucidate potential metabolites.

-

-

Objective: To identify the specific CYP isoforms responsible for the metabolism.

-

Methodology:

-

Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Alternatively, incubate the compound with human liver microsomes in the presence and absence of specific CYP chemical inhibitors.

-

Quantify the depletion of the parent compound or the formation of a specific metabolite to determine the contribution of each CYP isoform.

-

The following diagram illustrates the in-vitro experimental workflow:

Caption: Workflow for in-vitro metabolism studies.

In-Vivo Pharmacokinetic Study

An in-vivo study in a relevant animal model (e.g., rat or mouse) is crucial to determine the pharmacokinetic profile of the compound. [6][7][8]

-

Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats (n=3-5 per group).

-

Dosing:

-

Intravenous (IV) Group: Administer a single IV bolus dose (e.g., 1 mg/kg) via the tail vein.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

-

-

Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Analysis: Quantify the concentration of this compound and its major metabolites in plasma using a validated LC-MS/MS method. [9][10] 6. Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.

-

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral bioavailability |